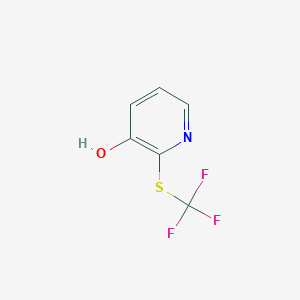

2-(Trifluoromethylthio)pyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4F3NOS |

|---|---|

Molecular Weight |

195.16 g/mol |

IUPAC Name |

2-(trifluoromethylsulfanyl)pyridin-3-ol |

InChI |

InChI=1S/C6H4F3NOS/c7-6(8,9)12-5-4(11)2-1-3-10-5/h1-3,11H |

InChI Key |

KJPATPPBYJJNFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)SC(F)(F)F)O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Trifluoromethylthio Pyridin 3 Ol

Reactivity of the Pyridine (B92270) Heterocycle

The reactivity of the pyridine ring in 2-(trifluoromethylthio)pyridin-3-ol is dictated by the interplay of the nitrogen heteroatom and the substituents. The electron-withdrawing nature of both the trifluoromethylthio group and the hydroxyl group influences the electron density of the aromatic system, thereby affecting its susceptibility to various chemical transformations.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Aromatic substitution reactions are fundamental to organic chemistry. nih.gov In the case of pyridine and its derivatives, the reactivity towards electrophilic and nucleophilic attack is a key consideration.

Electrophilic Aromatic Substitution: Pyridine itself is generally less reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. youtube.com The presence of additional electron-withdrawing groups, such as the trifluoromethylthio and hydroxyl groups in this compound, further deactivates the ring, making EAS reactions challenging. Studies on the nitration of pyridine derivatives have shown that in strongly acidic media, the pyridine nitrogen is protonated, leading to a significant deactivation of the ring towards electrophiles. rsc.org

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing substituents, makes it more susceptible to nucleophilic aromatic substitution (SNA)r. nih.govlibretexts.orgyoutube.com This type of reaction is particularly favored when a good leaving group is present at the ortho or para position to the nitrogen atom. youtube.comlibretexts.org In this compound, while the trifluoromethylthio group is not a typical leaving group, its strong electron-withdrawing nature can activate the ring for nucleophilic attack, potentially leading to the displacement of other substituents if present. The reaction proceeds through a resonance-stabilized, negatively charged intermediate. libretexts.org The rate of these reactions is often enhanced by heating. youtube.com

Regioselective Metalation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

For pyridin-3-ol systems, the hydroxyl group can act as a DMG. The regioselectivity of metalation is influenced by the electronic and steric effects of the other substituents on the ring. In the context of this compound, the interplay between the directing effect of the hydroxyl group and the electronic influence of the trifluoromethylthio group would determine the site of metalation.

While specific studies on the regioselective metalation of this compound are not extensively documented in the provided search results, the general principles of DoM on substituted pyridines suggest that deprotonation would likely occur at a position ortho to the hydroxyl group. The subsequent quenching with an electrophile would then introduce a new substituent at that specific position.

Palladium-Catalyzed Cross-Coupling Reactions at Pyridine C-H Bonds

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.netresearchgate.netrsc.org The direct C-H activation and functionalization of heteroaromatic compounds like pyridine offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

The development of palladium catalysts has enabled the cross-coupling of various organometallic reagents with C-H bonds on pyridine rings. The trifluoromethylthio group, with its strong electron-withdrawing properties, can influence the reactivity and regioselectivity of such transformations. Research has demonstrated the successful palladium-catalyzed cross-coupling of perfluoroorganic compounds, highlighting the utility of this methodology for creating highly functionalized organofluorine compounds. mdpi.comresearchgate.netmdpi.com

For this compound, a palladium-catalyzed C-H activation could potentially occur at one of the available C-H bonds on the pyridine ring. The specific site of activation would depend on the reaction conditions, including the palladium catalyst, ligand, and the coupling partner.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine ring is a key functional handle that allows for a variety of chemical transformations, further expanding the synthetic utility of this compound.

O-Functionalization Reactions (e.g., Etherification)

The hydroxyl group of this compound can readily undergo O-functionalization reactions, such as etherification. These reactions typically involve the deprotonation of the hydroxyl group with a base to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group on an alkyl or aryl halide.

This transformation is a common strategy for modifying the properties of pyridinol-containing molecules. The resulting ethers can exhibit different solubility, lipophilicity, and biological activity compared to the parent alcohol.

Oxidation Pathways of the Pyridinol Moiety

The oxidation of the pyridinol moiety in this compound can lead to the formation of the corresponding pyridinone. The trifluoromethylthio group can also be susceptible to oxidation. Studies on the oxidation of aryl trifluoromethyl sulfides have shown that they can be selectively oxidized to the corresponding sulfoxides using reagents like hydrogen peroxide in the presence of an activating solvent such as trifluoroacetic acid. rsc.org This process can be highly selective, avoiding over-oxidation to the sulfone. rsc.org

The oxidation of the trifluoromethylthio group in this compound would introduce a new functional group, a trifluoromethylsulfinyl group, which would significantly alter the electronic properties and potential biological activity of the molecule.

Transformations Involving the Trifluoromethylthio Group

The trifluoromethylthio (SCF3) group is a key functional moiety that significantly influences the chemical properties of the parent molecule. Its reactivity, particularly through oxidation and C-F bond functionalization, offers pathways to novel derivatives with potentially altered biological and chemical characteristics.

Oxidation of the SCF3 Moiety to Sulfoxides and Sulfones

The sulfur atom in the trifluoromethylthio group is susceptible to oxidation, leading to the formation of the corresponding trifluoromethylsulfinyl (SOCF3) and trifluoromethylsulfonyl (SO2CF3) analogues. This transformation is significant as the resulting sulfoxides and sulfones have different electronic properties and steric profiles compared to the parent sulfide.

The oxidation of trifluoromethyl sulfides to sulfoxides is a common yet sometimes challenging transformation due to the potential for over-oxidation to the sulfone. nih.gov A highly selective and efficient method for this conversion involves the use of hydrogen peroxide (H2O2) in trifluoroacetic acid (TFA). rsc.orgrsc.org TFA acts as a solvent and an activator for H2O2, enabling the oxidation to proceed under mild, metal-free conditions. rsc.org This system shows high selectivity for the formation of sulfoxides, with further oxidation to the sulfone being significantly suppressed. rsc.orgrsc.org For instance, the oxidation of various aryl trifluoromethyl sulfides with 1.2 equivalents of 30% aqueous H2O2 in TFA at 0°C resulted in quantitative conversion to the corresponding sulfoxides in high yields (77–95%). rsc.org

To achieve the fully oxidized sulfone, harsher reaction conditions are typically required. For example, increasing the amount of hydrogen peroxide to 2.4 equivalents and raising the temperature to 60°C can drive the reaction towards the formation of the aryl trifluoromethyl sulfone with high yield. rsc.org Other oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) are also used, but temperature control is crucial to avoid the formation of sulfone by-products. nih.gov Another effective reagent is trifluoroperacetic acid (TFPAA), prepared in situ from trifluoroacetic acid and aqueous H2O2, which has been shown to oxidize a wide range of aromatic and aliphatic trifluoromethyl sulfides to their sulfoxides without significant over-oxidation. nih.gov

The oxidation of the trifluoromethylthio group is summarized in the table below:

Table 1: Oxidation of Aryl Trifluoromethyl Sulfides| Starting Material (Ar-SCF3) | Oxidizing Agent | Solvent/Activator | Product (Ar-SOCF3 or Ar-SO2CF3) | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| Aryl trifluoromethyl sulfide | 30% H2O2 (1.2 equiv.) | Trifluoroacetic Acid (TFA) | Aryl trifluoromethyl sulfoxide | 77-95% Yield (Selective for Sulfoxide) | rsc.org |

| Aryl trifluoromethyl sulfide | 30% H2O2 (2.4 equiv.) | Trifluoroacetic Acid (TFA) | Aryl trifluoromethyl sulfone | 96% Yield (at 60°C) | rsc.org |

| Various polyfluoroalkyl sulfides | 15% H2O2 | Trifluoroacetic Acid (TFA) | Polyfluoroalkyl sulfoxides | High conversion, good selectivity | nih.gov |

| Various sulfides | Selectfluor® | H2O | Sulfoxides or Sulfones | Nearly quantitative yields | organic-chemistry.org |

Selective C-F Functionalization of Trifluoromethyl-Substituted Pyridines

The trifluoromethyl (CF3) group is generally considered to be highly stable due to the strength of the carbon-fluorine bond. However, recent advances in synthetic chemistry have enabled the selective functionalization of C-F bonds within this group, providing a novel route to synthesize difluoroalkyl-substituted aromatic compounds. nih.gov This transformation is particularly valuable for modifying the properties of bioactive molecules.

One strategy for C-F functionalization involves the activation of trifluoromethylarenes through an electron transfer event, which generates a radical anion intermediate. nih.gov This reactive intermediate can then fragment, releasing a fluoride (B91410) ion and forming a difluorobenzylic radical. This radical can be trapped by various reagents, such as alkenes or hydrogen atom sources, to yield a diverse array of difluoroalkylated aromatic compounds. nih.gov

Another approach involves the use of frustrated Lewis pairs (FLPs) to mediate the activation of a single C-F bond in trifluoromethyl groups. nih.gov Computational studies have shown that this process involves a cooperative action between the Lewis acid and Lewis base components of the FLP, leading to the formation of a hypervalent carbon intermediate. nih.gov

In the context of fluorinated pyridines, C-F activation has also been achieved using transition metal complexes. For example, rhodium complexes can mediate the cleavage of C-F bonds in fluoropyridines, leading to the formation of fluoropyridyl complexes that can undergo further reactions, such as borylation. nih.gov While much of the research on pyridine functionalization focuses on C-H activation, these methods for C-F activation of the trifluoromethyl group are applicable to trifluoromethyl-substituted pyridines and represent an emerging area of research. researchgate.netchemistryviews.orgchemrxiv.org The ability to selectively replace a fluorine atom in the CF3 group with another functional group opens up new avenues for the late-stage functionalization of complex molecules. researchgate.net

The table below summarizes methods for C-F bond functionalization:

Table 2: Methods for Selective C-F Bond Functionalization| Substrate | Reagent/Catalyst | Method | Product Type | Reference |

|---|---|---|---|---|

| Trifluoromethylarenes | Photoredox Catalysis | Single Electron Transfer | Aryl-CF2R and Aryl-CF2H | nih.gov |

| Trifluoromethylalkenes | Palladium Catalysis | SN2' Amination/Allylic Substitution | Arylated Difluoromethylene Compounds | rsc.org |

| Fluoropyridines | Rhodium Complex [Rh(SiPh3)(PMe3)3] | C-F Bond Activation | Fluoropyridyl Boronate Esters | nih.gov |

| Di- and Trifluoromethyl groups | Frustrated Lewis Pairs (FLPs) | Computational Study | C-F Bond Activation via Hypervalent Carbon | nih.gov |

Mechanistic Investigations of Reactions Involving 2 Trifluoromethylthio Pyridin 3 Ol

Elucidation of Reaction Mechanisms

Understanding the fundamental mechanistic pathways is paramount in predicting and controlling the outcomes of reactions with 2-(Trifluoromethylthio)pyridin-3-ol.

Reactions involving the trifluoromethylthio (-SCF3) group can proceed through radical mechanisms. The trifluoromethylthio radical (•SCF3) is a key intermediate in various transformations. For instance, in photocatalytic systems, the irradiation of a suitable precursor can generate the •SCF3 radical, which can then engage in addition reactions with unsaturated systems or participate in hydrogen atom abstraction. While direct studies on this compound are specific, analogous systems show that the pyridine (B92270) ring can be targeted by such radicals, leading to a mixture of regioisomeric products unless directed by specific functionalities on the ring.

The electronic nature of the pyridine ring in this compound, which is influenced by the electron-withdrawing trifluoromethylthio group and the electron-donating hydroxyl group, dictates its behavior in polar reactions. The pyridine nitrogen can act as a nucleophile or a Brønsted base. Conversely, the pyridine ring itself is generally electron-deficient and susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. However, the substituents significantly modulate this reactivity.

Studies on related pyridinols demonstrate that they can act as ambident nucleophiles. researchgate.net For example, pyridin-3-ol reacts at the oxygen atom, while pyridin-2-ol can react at both the nitrogen and oxygen atoms depending on the conditions. researchgate.net In the case of this compound, the hydroxyl group at the 3-position can be deprotonated to form a pyridinolate anion, a potent nucleophile that can react with electrophiles at the oxygen atom.

Rearrangement reactions can be significant in the chemistry of substituted pyridines. While specific studies on OCF3-migration or "oxygen walk" for this compound are not extensively detailed in the provided context, such processes are known in related heterocyclic systems. These rearrangements often involve the migration of a group from an exocyclic position (like the oxygen of the hydroxyl group) to a carbon atom on the ring. These processes can be thermally or photochemically induced and may proceed through concerted or stepwise mechanisms involving charged or radical intermediates.

Applications of 2 Trifluoromethylthio Pyridin 3 Ol As a Key Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

2-(Trifluoromethylthio)pyridin-3-ol serves as a foundational element for constructing more complex molecular architectures. The pyridine (B92270) ring and its substituents offer multiple reaction sites for elaboration, enabling chemists to build sophisticated molecules for applications in medicinal chemistry and materials science.

The 3-pyridinol moiety is a key functional handle that allows for a wide range of chemical transformations. The hydroxyl group can be readily derivatized to introduce new functionalities, thereby altering the molecule's properties and enabling further synthetic steps. For instance, the hydroxyl group can undergo oxidation to produce the corresponding ketone. smolecule.com It can also be converted into an ether or ester, or transformed into a leaving group, such as a tosylate or triflate, to facilitate nucleophilic substitution reactions.

The electronic nature of the pyridine ring, influenced by the electron-withdrawing SCF3 group, affects the reactivity of the hydroxyl group. nih.gov Research on related 3-hydroxypyridine (B118123) systems shows that they can react with acids to form pyridinium (B92312) salts, demonstrating the basicity of the pyridine nitrogen. researchgate.net Such derivatizations are crucial for creating a diverse set of molecules from a single, versatile starting material.

Table 1: Potential Derivatization Reactions of the 3-Pyridinol Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Ketone |

| Etherification | Alkyl Halide, Base | Ether (-OR) |

| Esterification | Acyl Chloride, Base | Ester (-OC(O)R) |

The structure of this compound is an ideal starting point for the synthesis of novel fluorinated and sulfur-containing heterocycles. The inherent reactivity of the pyridine ring, combined with the unique properties of the SCF3 group, allows for its use in various cycloaddition and ring-transformation reactions. nih.gov

One major strategy involves using the pyridine scaffold to construct fused heterocyclic systems. For example, methods for synthesizing thieno[2,3-c]pyridine (B153571) derivatives often start from substituted thiophenes and build the pyridine ring, or vice-versa. nih.gov A compound like this compound could conceptually be used in reactions that build an adjacent thiophene (B33073) or other heterocyclic ring.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a premier method for rapidly synthesizing large libraries of compounds due to its high yield, reliability, and biocompatibility. organic-chemistry.orgmdpi.com The this compound scaffold is well-suited for integration into click chemistry workflows.

To be used in click chemistry, the molecule must possess either a terminal alkyne or an azide (B81097) group. The hydroxyl group on the pyridinol ring provides a convenient attachment point for introducing these functionalities. For example, it can be reacted with an alkyne-containing electrophile or converted to an azide. The resulting alkyne or azide derivative of this compound can then be "clicked" with a library of corresponding reaction partners.

The presence of the pyridine ring itself can be advantageous. Studies have shown that azides containing a pyridine ring (picolyl azides) can chelate the copper catalyst, leading to a significant acceleration of the CuAAC reaction rate, even at low copper concentrations. nih.gov Combining this rate enhancement with the desirable properties of the SCF3 group makes such derivatives highly valuable for generating novel compound libraries for drug discovery and other screening purposes. sigmaaldrich.com

Influence of the SCF3 Group on Molecular Properties in Research and Design

The trifluoromethylthio (SCF3) group is not merely a structural component but a powerful modulator of molecular properties. Its inclusion in a molecule like this compound imparts specific characteristics that are highly sought after in pharmaceutical and agrochemical research. enamine.net

The SCF3 group exerts a strong influence on the electronic and steric profile of the parent molecule.

Electronic Effects : The SCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.govacs.org This property significantly lowers the electron density of the pyridine ring, which can increase the molecule's resistance to oxidative metabolism. mdpi.com In substituted pyridines, electron-withdrawing groups decrease the electron density on the pyridine nitrogen, reducing its basicity and donor capability in coordination chemistry. nih.gov

Steric Effects : The SCF3 group is sterically larger than a hydrogen or fluorine atom and is considered a bioisostere for groups like methylthio (SCH3) or isopropyl. mdpi.com This steric bulk can influence how a molecule binds to a biological target and can also shield adjacent parts of the molecule from metabolic enzymes.

Table 2: Comparison of Substituent Properties

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect |

|---|---|---|

| -SCF₃ | +1.44 | Strongly Electron-Withdrawing |

| -CF₃ | +0.88 | Strongly Electron-Withdrawing |

| -Cl | +0.71 | Electron-Withdrawing |

| -OCH₃ | -0.02 | Electron-Donating |

| -CH₃ | +0.56 | Weakly Electron-Donating |

Data compiled from various sources. acs.orgmdpi.comrsc.org

A critical factor in the design of bioactive molecules is their ability to cross biological membranes to reach their target. The SCF3 group has a profound and positive impact on this property.

Based on the performed searches, there is no specific scientific literature available for the chemical compound “this compound” that addresses its metabolic stability or its application in the development of novel chemical scaffolds and ligands.

The search results yielded information on related, but distinct, subjects such as:

The general synthesis and application of trifluoromethylpyridines. nih.govresearchgate.net

The metabolic stability of other compounds containing trifluoromethyl or trifluoromethylthio groups. nih.govnih.gov

General methods for introducing a trifluoromethylthio (-SCF3) group onto chemical structures. rsc.orgnih.gov

The use of the broader pyridine chemical structure as a scaffold in drug discovery. mdpi.com

Data on different isomers or analogues, such as 3-Nitro-5-(trifluoromethyl)pyridin-2-ol nih.gov and 3-(Trifluoromethyl)pyridin-2-ol. bldpharm.com

However, no documents were found that specifically investigate "this compound" for the topics requested in the outline. Therefore, it is not possible to generate a scientifically accurate article focusing solely on this compound as instructed.

Future Research Directions and Challenges

Development of Green and Sustainable Synthetic Routes for Fluoro-Pyridinols

A primary challenge in contemporary chemical synthesis is the development of environmentally benign processes. For fluoro-pyridinols, including 2-(Trifluoromethylthio)pyridin-3-ol, future research will prioritize the creation of green and sustainable synthetic methodologies. This involves moving away from harsh reagents and energy-intensive conditions traditionally used in fluorination and pyridine (B92270) synthesis.

Key research objectives in this area include:

Minimizing Hazardous Reagents: Developing synthetic pathways that avoid the use of toxic solvents and corrosive fluorinating agents. Research into solid-state synthesis or the use of greener solvent alternatives like ionic liquids or supercritical fluids is a promising direction.

Improving Atom Economy: Designing reactions that maximize the incorporation of atoms from the starting materials into the final product, thereby reducing waste. Methodologies such as one-pot synthesis, where multiple reaction steps are carried out in a single vessel, will be crucial. researchgate.net

Energy Efficiency: Exploring synthetic routes that proceed under milder conditions, such as ambient temperature and pressure, potentially utilizing photochemical or microwave-assisted techniques to reduce energy consumption. researchgate.net

Renewable Feedstocks: Investigating the use of bio-based starting materials to decrease reliance on petrochemical sources for the synthesis of the pyridine core.

| Green Chemistry Approach | Application to Fluoro-Pyridinol Synthesis | Potential Benefits |

| Catalyst- and Solvent-Free Conditions | Performing cycloaddition or condensation reactions in the absence of solvents and metal catalysts. researchgate.netresearchgate.net | Reduced environmental impact, simplified purification, lower costs. |

| Use of Safer Reagents | Replacing traditional, hazardous fluorinating or oxidizing agents with more benign alternatives. | Improved operational safety, less toxic waste streams. |

| Process Intensification | Employing continuous flow chemistry to optimize reaction conditions, improve safety, and facilitate scaling. innospk.com | Enhanced efficiency, better process control, reduced environmental footprint. |

Exploration of Novel Catalytic Systems for Regioselective Transformations

Achieving high regioselectivity—the ability to functionalize a specific position on the pyridine ring—is a significant challenge. Future research will heavily invest in the discovery and optimization of novel catalytic systems to control the outcome of reactions involving this compound and related compounds.

Promising areas for exploration include:

Dual Catalysis: Investigating the synergistic effects of combining different types of catalysts, such as Lewis acids and Lewis bases, to activate substrates in new ways and achieve unprecedented regioselectivity. nih.gov A dual catalytic method involving iron(III) chloride and diphenyl selenide has already proven effective for the regioselective trifluoromethylthiolation of arenes and N-heterocycles. nih.gov

Transition Metal Catalysis: Expanding the use of transition metals like palladium, copper, and rhenium to catalyze cross-coupling and C-H activation reactions on the pyridine ring. nih.govnih.gov The development of new ligands will be key to tuning the reactivity and selectivity of these metal catalysts.

Photoredox Catalysis: Harnessing the power of light to drive catalytic cycles, enabling transformations under mild conditions that are often difficult to achieve with traditional thermal methods.

Broadening Substrate Scope for Complex Molecular Architectures

The ultimate value of a compound like this compound lies in its ability to be incorporated into larger, more complex molecules with useful properties. A major research direction will be to broaden the scope of reactions in which this compound can participate, demonstrating its utility in the synthesis of diverse molecular architectures. This includes applying strategies like C-H fluorination followed by nucleophilic aromatic substitution (SNAr) to rapidly access analogues of biologically active molecules. nih.gov The challenge is to develop robust reactions that are tolerant of the various functional groups present on both the fluoro-pyridinol building block and its reaction partners. researchgate.net Expanding its use in constructing complex systems, such as modified RNA, represents a significant frontier. nih.gov

Advanced Mechanistic and Computational Studies for Predictive Synthesis

To move beyond empirical, trial-and-error approaches, future synthetic efforts will be deeply integrated with advanced mechanistic and computational studies. A thorough understanding of reaction pathways, transition states, and the electronic effects of the trifluoromethylthio and hydroxyl groups is essential for the rational design of new, more efficient syntheses.

Key activities in this domain will involve:

Density Functional Theory (DFT) Calculations: Using computational models to predict reaction outcomes, rationalize observed regioselectivity, and screen potential catalysts before attempting them in the lab. acs.orgmdpi.com

In-situ Spectroscopic Analysis: Employing techniques like NMR and IR spectroscopy to monitor reactions in real-time, identify reactive intermediates, and elucidate complex reaction mechanisms.

Kinetic Studies: Performing detailed kinetic analyses to understand the factors that control reaction rates and selectivity, leading to more optimized and predictable synthetic protocols.

The integration of these studies will facilitate a shift towards predictive synthesis, where reaction conditions and catalysts can be designed to achieve a desired outcome with high precision.

Discovery of New Synthetic Building Block Capabilities for this compound

The trifluoromethylthio group is known to enhance properties like lipophilicity and metabolic stability in bioactive molecules, making fluorinated compounds highly valuable as synthetic building blocks. innospk.com Future research will focus on unlocking the full potential of this compound as a versatile precursor for a new generation of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net

This will involve exploring the reactivity of its distinct functional components:

The Hydroxyl Group: Can be used as a handle for etherification, esterification, or as a directing group for subsequent reactions on the pyridine ring.

The Trifluoromethylthio Group: While often installed for its final properties, its influence on the reactivity of the pyridine ring and its potential for transformation will be investigated.

The Pyridine Ring: Can participate in a variety of transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and cycloadditions.

By systematically exploring these reactive sites, chemists can develop a portfolio of reactions that use this compound to access a wide range of novel and highly functionalized molecules. The use of trifluoromethylthio-containing precursors, such as ethynyl trifluoromethyl sulfide, has already demonstrated the power of this approach in creating novel heterocyclic systems. mdpi.comresearchgate.net

Q & A

Basic: What are the common synthetic routes for 2-(trifluoromethylthio)pyridin-3-ol, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves modifying pyridine scaffolds via nucleophilic substitution or coupling reactions. For example, trifluoromethylthio groups can be introduced using reagents like AgSCF₃ or Cu-mediated protocols under inert atmospheres. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical:

- Temperature : Higher temperatures (80–120°C) favor SCF₃ group incorporation but may degrade sensitive intermediates .

- Catalysts : Copper(I) iodide or palladium complexes enhance regioselectivity in heterocyclic systems .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying to avoid hydrolysis .

Advanced: How can computational methods guide the optimization of trifluoromethylthio group installation in pyridine derivatives?

Answer:

Density functional theory (DFT) simulations predict transition-state energetics and regioselectivity for SCF₃ substitution. For example:

- Nucleophilic attack : Calculations on pyridine ring electron density (via Mulliken charges) identify reactive sites (e.g., C-2 vs. C-4 positions) .

- Catalyst design : Molecular docking studies with Cu/Ag catalysts reveal steric and electronic effects on reaction pathways .

Experimental validation via HPLC and ¹⁹F NMR quantifies substituent distribution, aligning with computational predictions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxyl at δ 10–12 ppm) and confirms pyridine ring substitution patterns .

- ¹⁹F NMR : Detects trifluoromethylthio groups (δ −40 to −45 ppm), distinguishing them from CF₃ substituents .

- IR spectroscopy : Identifies O–H (3200–3600 cm⁻¹) and C–S (600–700 cm⁻¹) stretching modes .

- X-ray crystallography : Resolves structural ambiguities, such as hydrogen bonding between hydroxyl and adjacent substituents .

Advanced: How do steric and electronic effects of the trifluoromethylthio group influence biological activity in pyridine derivatives?

Answer:

- Lipophilicity : The SCF₃ group increases logP values by ~1.5 units, enhancing membrane permeability compared to hydroxyl or methoxy analogs .

- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vitro .

- Target binding : Pyridine derivatives with SCF₃ show higher affinity for kinase ATP-binding pockets due to hydrophobic interactions (e.g., in kinase inhibition assays) .

Basic: What are the known biological activities of pyridin-3-ol derivatives with trifluoromethylthio groups?

Answer:

- Antimicrobial activity : Structural analogs (e.g., 2-chloro-6-(trifluoromethyl)pyridin-3-ol) inhibit bacterial dihydrofolate reductase (IC₅₀ = 2.3 µM) .

- Anti-inflammatory effects : Hydroxyl and SCF₃ groups synergistically reduce TNF-α production in macrophages (40% inhibition at 10 µM) .

- Enzyme modulation : Derivatives act as allosteric modulators for GABA receptors, validated via patch-clamp electrophysiology .

Advanced: How to resolve contradictions in reported biological data for SCF₃-containing pyridines?

Answer:

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. resazurin for cytotoxicity) .

- Structural analogs : Test 2-(trifluoromethyl) vs. 2-(trifluoromethylthio) derivatives to isolate the SCF₃ group’s contribution .

- Solubility controls : Use co-solvents (DMSO ≤0.1%) to avoid false negatives in cell-based assays .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential release of HF or SO₂ during decomposition .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How to design a SAR study for optimizing this compound derivatives?

Answer:

- Core modifications : Synthesize analogs with varying substituents (e.g., Cl, Br, OMe) at positions 4 and 5 .

- Bioisosteres : Replace SCF₃ with SeCF₃ or OCF₃ to assess tolerance in target binding .

- Pharmacokinetic profiling : Measure logD, plasma protein binding, and CYP450 inhibition to prioritize candidates .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Purification : Column chromatography is inefficient for gram-scale; switch to recrystallization (solvent: ethyl acetate/hexane) .

- Exothermic reactions : Use jacketed reactors to control temperature during SCF₃ group introduction .

- Byproduct formation : Monitor reaction progress via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) to minimize side products .

Advanced: Can machine learning predict novel applications for this compound in materials science?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.